molecular formula C8H3F4N B1295485 4-Fluoro-3-(trifluoromethyl)benzonitrile CAS No. 67515-59-7

4-Fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B1295485
CAS RN: 67515-59-7
M. Wt: 189.11 g/mol
InChI Key: CQZQCORFYSSCFY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzonitrile is a chemical compound that has been studied for various applications, including its use in high voltage lithium-ion batteries, neuroimaging agents, and as an intermediate in pharmaceutical synthesis. The presence of fluorine atoms in the molecule is of particular interest due to their electronegative nature, which can influence the physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzonitrile compounds involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% . The synthesis route is noted for being environmentally friendly and practical.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzonitrile and related compounds has been investigated using various spectroscopic methods. For example, the structure of 3-chloro-4-fluoro benzonitrile was studied using Fourier transform infrared and Raman spectroscopy, and the results were compared with theoretical calculations performed at the HF and B3LYP levels of theory . The presence of fluorine atoms can lead to a slight deformation of the aromatic ring due to the electronegative nature of the substituents .

Chemical Reactions Analysis

Fluorinated benzonitriles participate in various chemical reactions. For example, they can be used as electrolyte additives in lithium-ion batteries, where they form a low-impedance protective film on the cathode, improving cyclic stability . In the context of neuroimaging, fluorinated benzonitriles can be labeled with radioisotopes for in vitro and in vivo studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the presence of fluorine atoms. These compounds exhibit notable smectic properties, with the ability to form different smectic phases characterized by X-ray diffraction . The introduction of fluorine substituents can also affect fluorescence quantum yields and decay times in various solvents, indicating changes in internal conversion processes . Additionally, the presence of trifluoromethyl groups can lead to rotational disorder in crystalline solids and influence the crystal packing through a network of hydrogen bonds and other intermolecular interactions .

Scientific Research Applications

Chemical Synthesis and Process Development

  • Iodination Process : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is explored. This process demonstrates the selective formation of the 3-iodo regioisomer as the major product (Dunn et al., 2018).

Intermediate in Pharmaceutical Synthesis

  • Bicalutamide Intermediate : 4-Amino-2-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of bicalutamide, a medication used in prostate cancer treatment. The synthesis method described by Zhang Tong-bin (2012) provides an environmentally friendly approach with an overall yield of 49.2% (Zhang Tong-bin, 2012).

Material Science and Battery Technology

  • Electrolyte Additive for Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for high voltage lithium-ion batteries. This addition significantly improves the cyclic stability of the LiNi 0.5 Mn 1.5 O4 cathode (Huang et al., 2014).

Photophysical Research

  • Fluorescence and Decay Studies : The effect of fluoro substitution on the fluorescence quantum yields and decay times in alkane solvents is investigated. The research highlights the influence of a fluoro-substituent in the phenyl ring of 4-(1-azetidinyl)benzonitrile on its photophysical properties (Druzhinin et al., 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZQCORFYSSCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217859
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzonitrile

CAS RN

67515-59-7
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HK Fun, SIJ Asik, R Kumar, AM Isloor… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title benzonitrile compound, C12H11F3N2O, an intramolecular C—H⋯F hydrogen bond generates an S(7) ring motif. The trifluoromethyl group is disordered over two orientations …
Number of citations: 2 scripts.iucr.org
JX Qiao, TC Wang, LP Adam, AYA Chen… - Journal of Medicinal …, 2015 - ACS Publications
Cholesteryl ester transfer protein (CETP) inhibitors raise HDL-C in animals and humans and may be antiatherosclerotic by enhancing reverse cholesterol transport (RCT). In this article, …
Number of citations: 11 pubs.acs.org
G Maier, JM Schneider - Macromolecules, 1998 - ACS Publications
In this paper the synthesis and characterization of four series of poly(aryl ether oxazole)s is described. Four different monomers of the type 2,5-bis(4‘-fluorophenyl)oxazole were …
Number of citations: 21 pubs.acs.org
G Grybauskaite‐Kaminskiene… - … A European Journal, 2018 - Wiley Online Library
Derivatives of 9‐phenyl‐9H‐carbazole were synthesized as efficient emitters exhibiting both thermally activated delayed fluorescence and aggregation‐induced emission enhancement…
X Cao, J Hu, Y Tao, W Yuan, J Jin, X Ma, X Zhang… - Dyes and …, 2017 - Elsevier
Three 3,3′-bicarbazole derivatives, 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(2-methylbenzonitrile) (pCNBCzmMe, 1), 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(…
Number of citations: 26 www.sciencedirect.com
H Deng, SG Bernier, E Doyle, J Lorusso… - ACS medicinal …, 2013 - ACS Publications
To develop effective oral treatment for multiple sclerosis (MS), we discovered a series of alkyl-substituted biaryl amino alcohols as selective S1P 1 modulators. One exemplar is (S)-2-…
Number of citations: 22 pubs.acs.org
G Grybauskaitė-Kaminskienė - 2019 - epubl.ktu.edu
[eng] The aim of this work is design, synthesis, evaluation of the properties and estimation of applicability in OLEDs of newly synthesized derivatives of carbazole. The dissertation …
Number of citations: 0 epubl.ktu.edu
M Mahmoudi, E Urbonas, D Volyniuk, D Gudeika… - Molecules, 2023 - mdpi.com
We investigated the effects of sterically nonrestricted electron-accepting substituents of three isomeric indolocarbazole derivatives on their aggregation-induced emission enhancement, …
Number of citations: 1 www.mdpi.com
S Pashikanti, DJ Foster, Y Kharel… - ACS Bio & Med …, 2022 - ACS Publications
Sphingosine 1-phosphate (S1P) is a pleiotropic signaling molecule that interacts with five native G-protein coupled receptors (S1P1–5) to regulate cell growth, survival, and proliferation. …
Number of citations: 1 pubs.acs.org
CD Sibley - 2020 - vtechworks.lib.vt.edu
In humans, mammals, and perhaps all vertebrates, sphingolipids exist as a family of cellular signaling molecules and have been shown to be involved in a wide range of biological …
Number of citations: 0 vtechworks.lib.vt.edu

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